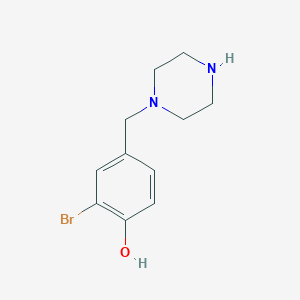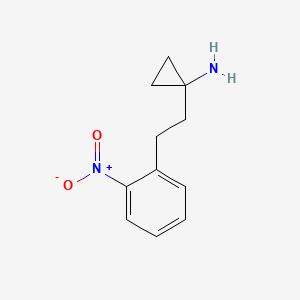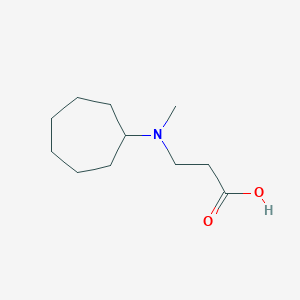
2-Bromo-4-(piperazin-1-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a bromine atom, a piperazine ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring is particularly noteworthy, as it is a common structural motif in many biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 2-bromo-4-hydroxybenzaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones
Reduction: De-brominated phenol
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-bromo-4-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-bromo-4-[(piperazin-1-yl)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its ability to interact with biological targets. The phenol group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-4-[(piperazin-1-yl)methyl]benzene
- 2-chloro-4-[(piperazin-1-yl)methyl]phenol
- 4-[(piperazin-1-yl)methyl]phenol
Uniqueness
2-bromo-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both a bromine atom and a piperazine ring, which can confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the piperazine ring can enhance the compound’s pharmacokinetic profile .
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-bromo-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
Clé InChI |
YVINTKNFJXUPGV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC(=C(C=C2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)

![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)





